molecular formula C14H14ClN3OS2 B2487355 {5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone CAS No. 303151-40-8

{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone

Cat. No.: B2487355
CAS No.: 303151-40-8
M. Wt: 339.86
InChI Key: HORVZCGVHDVAQL-UHFFFAOYSA-N
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Description

{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone (hereafter referred to as CPTM) is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile molecule with many potential uses in the laboratory. CPTM has been studied extensively in recent years, with researchers exploring its synthesis, mechanism of action, biochemical and physiological effects, and its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis and Antiviral Activity

  • Compounds related to "{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone" have been synthesized and tested for antiviral activity. For instance, derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide were found to have anti-tobacco mosaic virus activity (Chen et al., 2010).

Antimicrobial Activity

  • A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and displayed significant antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
  • Diphenyl piperazine-based sulfanilamides, synthesized from (4-chlorophenyl)(phenyl)methanone, demonstrated effective inhibitory potency against bacterial strains (Wang et al., 2011).

Anticancer and Antituberculosis Studies

  • Research has also been conducted on derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone for their potential anticancer and antituberculosis activities. Some of these compounds exhibited significant effects in vitro (Mallikarjuna et al., 2014).

Synthesis for Alzheimer’s Disease

  • N-substituted derivatives of a compound related to "this compound" were synthesized as potential drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme (Rehman et al., 2018).

Structural Analysis and Spectral Characterization

  • Detailed structural and spectral characterization of related compounds has been conducted. For example, the crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone adducts were analyzed (Revathi et al., 2015).

Mechanism of Action

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS2/c15-10-4-6-11(7-5-10)20-14-12(16-17-21-14)13(19)18-8-2-1-3-9-18/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORVZCGVHDVAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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